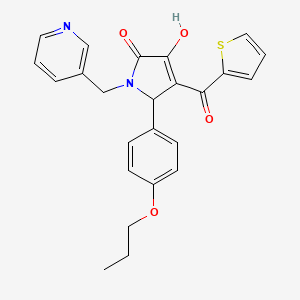
3-hydroxy-5-(4-propoxyphenyl)-1-(pyridin-3-ylmethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-5-(4-propoxyphenyl)-1-(pyridin-3-ylmethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H22N2O4S and its molecular weight is 434.51. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Hydroxy-5-(4-propoxyphenyl)-1-(pyridin-3-ylmethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one, identified by its CAS number 618073-92-0, is a complex organic compound belonging to the pyrrolone class. Its structure features multiple functional groups, including a hydroxyl group, a pyridine ring, and a thiophene moiety, which contribute to its diverse biological activities. This article explores its pharmacological properties, synthesis routes, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C27H25N2O4 with a molecular weight of 460.50 g/mol. The compound's structure can be represented as follows:
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antioxidant Activity : The presence of the hydroxyl group is known to enhance antioxidant properties, potentially reducing oxidative stress in biological systems.
- Anticancer Properties : Pyrrolones and thiophene derivatives have been associated with anticancer effects through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation.
- Antimicrobial Effects : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Antioxidant | Reduces oxidative stress; protects cells from damage |
| Anticancer | Induces apoptosis; inhibits tumor growth |
| Antimicrobial | Effective against various bacteria; potential for infection treatment |
The biological activity of this compound may involve interactions with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
- DNA Interaction : Compounds with similar structures have shown the ability to intercalate DNA, leading to disruption of replication in cancer cells.
Case Studies
Several studies have explored the efficacy of related compounds in clinical settings:
- Anticancer Activity : A study reported that pyrrolone derivatives exhibited significant cytotoxicity against breast cancer cell lines (IC50 values ranging from 10 to 30 µM) .
- Antimicrobial Testing : Another investigation found that compounds structurally similar to this compound displayed notable antibacterial activity against Staphylococcus aureus with MIC values of 15 µg/mL .
Synthesis
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. Key steps include:
- Formation of the Pyrrolone Core : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : Introduction of the propoxyphenyl group and thiophene moiety through nucleophilic substitution methods.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Propriétés
IUPAC Name |
4-hydroxy-2-(4-propoxyphenyl)-1-(pyridin-3-ylmethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-2-12-30-18-9-7-17(8-10-18)21-20(22(27)19-6-4-13-31-19)23(28)24(29)26(21)15-16-5-3-11-25-14-16/h3-11,13-14,21,28H,2,12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZMGODUDKAFJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














